21H-Biline-8,12-dipropanoic acid, 3,18-diethyl-1,2,3,4,5,15,16,17,18,19,22,24-dodecahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3R,4S,16S,17R,18R)-
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Overview
Description
Stercobilin (hydrochloride) is a tetrapyrrolic bile pigment and an end-product of heme catabolism. It is responsible for the brown color of human feces and was originally isolated from feces in 1932 . Stercobilin (hydrochloride) and related compounds like urobilin can be used as markers for biochemical identification of fecal pollution levels in rivers .
Mechanism of Action
Target of Action
Stercobilin, a tetrapyrrolic bile pigment, is primarily responsible for the brown color of human feces . It is an end-product of heme catabolism . The primary targets of stercobilin are the macrophage cells . It has been shown that stercobilin induces proinflammatory activities, including TNF-α and IL-1β induction, in mouse macrophage RAW264 cells .
Mode of Action
Stercobilin interacts with its targets, the macrophages, and induces proinflammatory activities . This interaction results in the production of proinflammatory cytokines, including TNF-α and IL-1β . These cytokines play a crucial role in the immune response, particularly in inflammation and apoptosis.
Biochemical Pathways
Stercobilin is formed through the breakdown of the heme moiety of hemoglobin found in erythrocytes . Macrophages break down senescent erythrocytes and break the heme down into biliverdin, which rapidly reduces to free bilirubin . This bilirubin is further converted to colorless urobilinogen . Urobilinogen that remains in the colon can either be reduced to stercobilinogen and finally oxidized to stercobilin, or it can be directly reduced to stercobilin .
Pharmacokinetics
It is known that stercobilin is formed in the intestine and excreted in the feces . Recent studies have detected stercobilin in mice plasma for the first time, suggesting that stercobilin is potentially reabsorbed and circulated through the blood system .
Result of Action
The action of stercobilin results in the induction of proinflammatory activities in macrophages . This leads to the production of proinflammatory cytokines, which can contribute to low-level chronic inflammation in certain conditions . Stercobilin is also responsible for the brown color of human feces .
Action Environment
The action of stercobilin is influenced by the intestinal microflora . The intestinal bacteria produce some molecules, including stercobilin, that can trigger pathological signals . Changes in the intestinal microbiota can therefore influence the action, efficacy, and stability of stercobilin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stercobilin (hydrochloride) is synthesized through the breakdown of the heme moiety of hemoglobin found in erythrocytes. Macrophages break down senescent erythrocytes and convert heme into biliverdin, which rapidly reduces to free bilirubin. Bilirubin binds tightly to plasma proteins (especially albumin) in the bloodstream and is transported to the liver, where it is conjugated with one or two glucuronic acid residues into bilirubin diglucuronide and secreted into the small intestine as bile. In the small intestine, some bilirubin glucuronide is converted back to bilirubin via bacterial enzymes in the terminal ileum. This bilirubin is further converted to colorless urobilinogen by the bacterial enzyme bilirubin reductase. Urobilinogen that remains in the colon can either be reduced to stercobilinogen and finally oxidized to stercobilin, or it can be directly reduced to stercobilin .
Industrial Production Methods
Industrial production of stercobilin (hydrochloride) is not commonly practiced due to its natural occurrence and the complexity of its synthetic pathway. it can be produced in vitro by incubating fecal homogenates via non-enzymatic and possibly enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
Stercobilin (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and conjugation reactions.
Common Reagents and Conditions
Oxidation: Stercobilinogen is oxidized to stercobilin in the presence of oxygen.
Reduction: Bilirubin is reduced to urobilinogen by bacterial enzymes.
Conjugation: Bilirubin is conjugated with glucuronic acid residues in the liver.
Major Products
Oxidation: Stercobilin
Reduction: Urobilinogen
Conjugation: Bilirubin diglucuronide
Scientific Research Applications
Stercobilin (hydrochloride) has several scientific research applications:
Comparison with Similar Compounds
Stercobilin (hydrochloride) is similar to other bile pigments such as urobilin and biliverdin. it is unique in its role as the end-product of heme catabolism and its responsibility for the brown color of human feces .
Similar Compounds
Urobilin: Another bile pigment used as a marker for fecal pollution.
Biliverdin: An intermediate in the breakdown of heme to bilirubin.
Stercobilin (hydrochloride) stands out due to its specific role in the final stages of heme catabolism and its potential as a biomarker for various medical conditions .
Properties
CAS No. |
34217-90-8 |
---|---|
Molecular Formula |
C33H46N4O6 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2S,3R,4R)-4-ethyl-3-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2S,3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H46N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h15-16,19-21,26-27,34H,7-14H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b29-15-/t16-,19-,20-,21-,26+,27+/m1/s1 |
InChI Key |
TYOWQSLRVAUSMI-MDPOYLMYSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](C(=O)N[C@H]1CC2=N/C(=C\C3=C(C(=C(N3)C[C@H]4[C@@H]([C@H](C(=O)N4)CC)C)C)CCC(=O)O)/C(=C2C)CCC(=O)O)C |
SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
Canonical SMILES |
CCC1C(C(=O)NC1CC2=NC(=CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)C(=C2C)CCC(=O)O)C |
34217-90-8 | |
Synonyms |
stercobilin stercobilin III alpha |
Origin of Product |
United States |
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